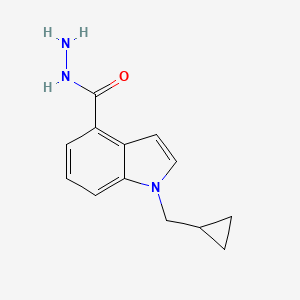
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” is not explicitly available in the retrieved information .
Chemical Reactions Analysis
The chemical reactions involving “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” are not explicitly mentioned in the retrieved information .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” are not explicitly mentioned in the retrieved information .
Applications De Recherche Scientifique
Synthesis and Applications in Biological Compounds
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of crizotinib, an anticancer drug (D. Kong et al., 2016). This compound is synthesized through multi-step reactions starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing its versatility as a building block in medicinal chemistry.
Role in Drug Development and Chemical Synthesis
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is an intermediate for small molecule anticancer drugs. It is utilized in synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound relevant in cancer treatment drug development (Binliang Zhang et al., 2018). The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating its utility in complex chemical syntheses.
Utility in Asymmetric Synthesis
The compound finds use in the asymmetric synthesis of certain intermediates like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This intermediate is significant in synthesizing nociceptin antagonists, highlighting its importance in creating specialized pharmaceutical agents (H. Jona et al., 2009).
Involvement in Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
It also plays a role in synthesizing spiropiperidine lactam acetyl-CoA carboxylase inhibitors. These inhibitors are crucial in targeting the acetyl-CoA carboxylase enzyme, a key component in metabolic diseases and cancer (K. Huard et al., 2012). The synthesis of such inhibitors showcases the compound's utility in addressing complex biochemical pathways.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-5-10(6-9-16)11-4-7-14-15-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOZGYVJVHYVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate | |
CAS RN |
278798-07-5 | |
| Record name | tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)


![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)



![[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404105.png)




